molecular formula C7H6F4N2S B14049882 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14049882
M. Wt: 226.20 g/mol
InChI Key: NQFPYYDGAWEOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol It is characterized by the presence of a fluoro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-fluoro-4-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethylthio groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydrazine moiety can also participate in redox reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar compounds to 1-(2-Fluoro-4-(trifluoromethylthio)phenyl)hydrazine include:

The uniqueness of this compound lies in the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[2-fluoro-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-5-3-4(14-7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2

InChI Key

NQFPYYDGAWEOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.